molecular formula C14H20N2O3S B2713632 N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide CAS No. 1706401-12-8

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide

Cat. No. B2713632
CAS RN: 1706401-12-8
M. Wt: 296.39
InChI Key: RXUDZDJZAFKCCU-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopropanesulfonamide is a chemical compound that has been the subject of scientific research for its potential use as a drug. This compound has shown promise in the treatment of various diseases, including cancer and inflammation. In

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported to have inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives can also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have been studied for their potential anticancer activities . They could be used in the development of new cancer therapies.

Anti-HIV Activity

Some indole derivatives have shown potential as anti-HIV agents . This suggests they could be used in the treatment of HIV.

Antioxidant Activity

Indole derivatives can exhibit antioxidant properties , which could make them useful in combating oxidative stress in the body.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial properties , suggesting potential use in the treatment of various bacterial and fungal infections.

Mechanism of Action

properties

IUPAC Name

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-16-7-6-10-8-11(2-5-13(10)16)14(17)9-15-20(18,19)12-3-4-12/h2,5,8,12,14-15,17H,3-4,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUDZDJZAFKCCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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